molecular formula C42H30N4 B14487918 1,2',4,4',5,5'-Hexaphenyl-1H,4'H-2,4'-biimidazole CAS No. 63245-03-4

1,2',4,4',5,5'-Hexaphenyl-1H,4'H-2,4'-biimidazole

Cat. No.: B14487918
CAS No.: 63245-03-4
M. Wt: 590.7 g/mol
InChI Key: OPVNLPSHLYSWRE-UHFFFAOYSA-N
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Description

1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole is an organic compound known for its unique structural and photophysical properties. This compound is part of the biimidazole family, characterized by the presence of two imidazole rings connected by a single bond. The hexaphenyl substitution pattern enhances its stability and makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triphenylimidazole with 2,4,5-triphenyl-4H-imidazol-4-yl in the presence of a strong base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole is primarily based on its ability to undergo aggregation-induced emission. In its aggregated state, the compound exhibits enhanced luminescence due to restricted intramolecular rotations, which prevent non-radiative decay pathways. This property is exploited in various applications, including OLEDs and sensors .

Comparison with Similar Compounds

1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole can be compared with other similar compounds such as:

The uniqueness of 1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole lies in its specific substitution pattern and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

63245-03-4

Molecular Formula

C42H30N4

Molecular Weight

590.7 g/mol

IUPAC Name

1,4,5-triphenyl-2-(2,4,5-triphenylimidazol-4-yl)imidazole

InChI

InChI=1S/C42H30N4/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)46(36-29-17-6-18-30-36)41(43-37)42(35-27-15-5-16-28-35)39(33-23-11-3-12-24-33)44-40(45-42)34-25-13-4-14-26-34/h1-30H

InChI Key

OPVNLPSHLYSWRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3(C(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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